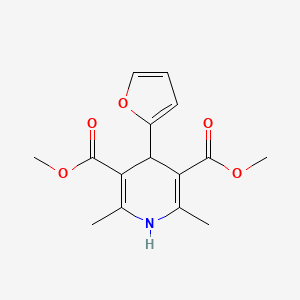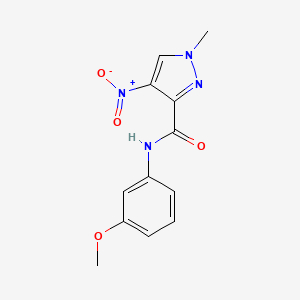![molecular formula C14H9ClN2O2S B11708172 (5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11708172.png)
(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-thioxoimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-{[5-(4-chlorophényl)furan-2-yl]méthylidène}-2-thioxoimidazolidin-4-one est un composé organique synthétique qui a suscité l'intérêt dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend un cycle furanne, un groupe chlorophényle et un fragment thioxoimidazolidinone. Ses propriétés chimiques distinctes en font un sujet d'intérêt pour les études en chimie, en biologie et en médecine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la (5E)-5-{[5-(4-chlorophényl)furan-2-yl]méthylidène}-2-thioxoimidazolidin-4-one implique généralement un processus en plusieurs étapes. Une méthode courante comprend la condensation du 4-chlorobenzaldéhyde avec le furanne-2-carbaldéhyde pour former un intermédiaire, qui est ensuite mis à réagir avec la thiosemicarbazide dans des conditions spécifiques pour produire le produit final. Les conditions réactionnelles nécessitent souvent des températures contrôlées et l'utilisation de solvants tels que l'éthanol ou le méthanol pour faciliter les réactions.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des réacteurs discontinus à grande échelle où les réactifs sont combinés dans des conditions optimisées pour maximiser le rendement et la pureté. Le processus peut inclure des étapes telles que la cristallisation et la purification pour garantir que le produit final répond aux spécifications requises pour la recherche ou l'utilisation commerciale.
Analyse Des Réactions Chimiques
Types de réactions
(5E)-5-{[5-(4-chlorophényl)furan-2-yl]méthylidène}-2-thioxoimidazolidin-4-one subit diverses réactions chimiques, notamment:
Oxydation: Ce composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction: Les réactions de réduction peuvent convertir le groupe thioxo en thiol ou en d'autres formes réduites.
Substitution: Le groupe chlorophényle peut subir des réactions de substitution nucléophile, conduisant à la formation de différents dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs comme le borohydrure de sodium pour la réduction et des nucléophiles comme les amines ou les thiols pour les réactions de substitution. Les conditions réactionnelles varient en fonction de la transformation souhaitée, impliquant souvent des températures, des solvants et des catalyseurs spécifiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent du type de réaction et des réactifs utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent produire une variété de dérivés avec différents groupes fonctionnels.
Applications de la recherche scientifique
(5E)-5-{[5-(4-chlorophényl)furan-2-yl]méthylidène}-2-thioxoimidazolidin-4-one a plusieurs applications dans la recherche scientifique:
Chimie: Il est utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions chimiques.
Biologie: Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine: Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie: Il est utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse d'autres composés précieux.
Mécanisme d'action
Le mécanisme d'action de la (5E)-5-{[5-(4-chlorophényl)furan-2-yl]méthylidène}-2-thioxoimidazolidin-4-one implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
Chemistry: This compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Medicine: Preliminary studies suggest that this compound may have anti-inflammatory and anticancer properties. Its interactions with cellular pathways are being explored to develop new therapeutic agents.
Industry: In the materials science field, this compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which (5E)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE exerts its effects is primarily through its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved often include key signaling cascades that regulate cellular functions, making it a potent modulator of biological processes.
Comparaison Avec Des Composés Similaires
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
2,2’-Bipyridyl: A bidentate ligand used in metal ion chelation and catalysis.
Uniqueness: What sets (5E)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE apart is its combination of a chlorophenyl group, a furan ring, and an imidazolidinone core
Propriétés
Formule moléculaire |
C14H9ClN2O2S |
|---|---|
Poids moléculaire |
304.8 g/mol |
Nom IUPAC |
(5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H9ClN2O2S/c15-9-3-1-8(2-4-9)12-6-5-10(19-12)7-11-13(18)17-14(20)16-11/h1-7H,(H2,16,17,18,20)/b11-7+ |
Clé InChI |
PAOFUZXUAWTZSW-YRNVUSSQSA-N |
SMILES isomérique |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)NC(=S)N3)Cl |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=S)N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


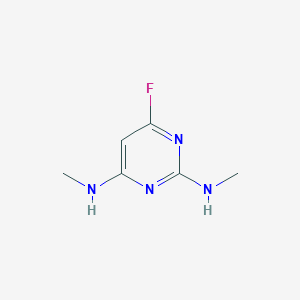
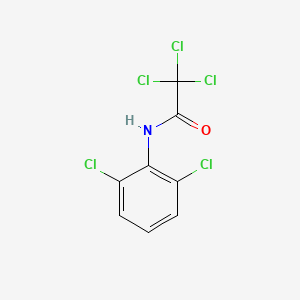
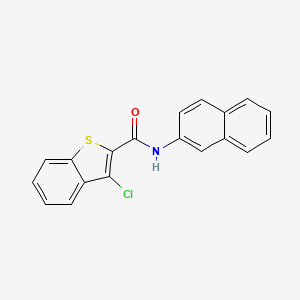
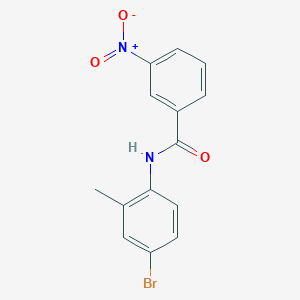
![2-methyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708112.png)
![2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol](/img/structure/B11708114.png)

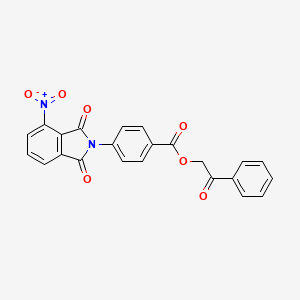
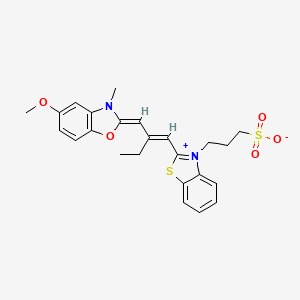
![3,3,3',5'-tetraphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]](/img/structure/B11708161.png)

![Ethyl 2-{[(3,4-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11708167.png)
